![molecular formula C12H25NO B13302054 1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an amino group attached to a propanol backbone. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol involves several steps. One common method includes the reaction of 3,3-dimethylcyclohexylamine with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs.
Analyse Chemischer Reaktionen
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol can be compared with similar compounds such as:
(1-amino-3,3-dimethylcyclohexyl)methanol hydrochloride: This compound has a similar cyclohexyl structure but differs in the functional groups attached to the ring.
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol: Another similar compound with variations in the substitution pattern on the cyclohexyl ring.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for a variety of research and industrial applications.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
1-[(3,3-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2)7-5-6-10(8-11)13-9-12(3,4)14/h10,13-14H,5-9H2,1-4H3 |
InChI-Schlüssel |
PXLDOTKVZCMBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)NCC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



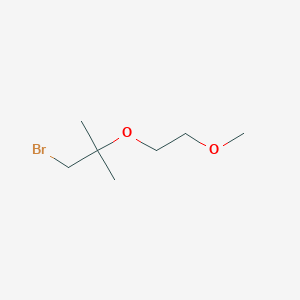
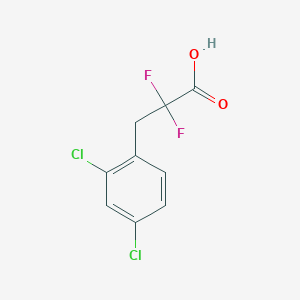
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)
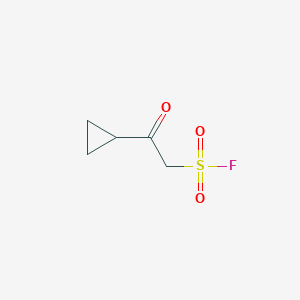

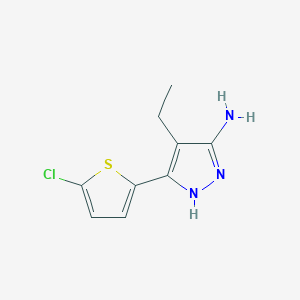
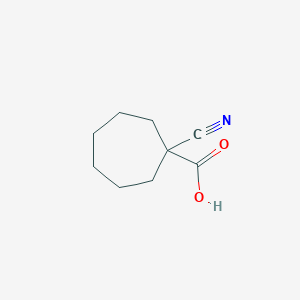

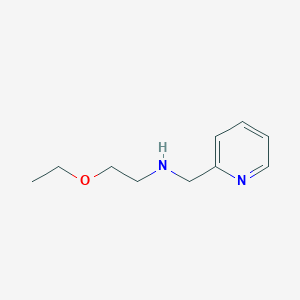
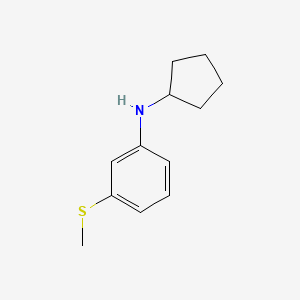
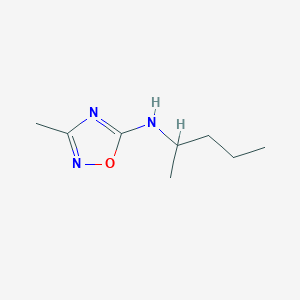
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
